(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)methanamine
Description
(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)methanamine is a cyclopropane-containing amine derivative with a fused dihydrobenzofuran moiety. Its structure combines a rigid cyclopropane ring, a bicyclic dihydrobenzofuran system, and a primary amine group, making it a unique scaffold for pharmaceutical and synthetic applications.
Properties
CAS No. |
1269528-72-4 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
[2-(2,3-dihydro-1-benzofuran-5-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H15NO/c13-7-10-6-11(10)8-1-2-12-9(5-8)3-4-14-12/h1-2,5,10-11H,3-4,6-7,13H2 |
InChI Key |
SGEIUEYVJBDHSF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3CC3CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method includes the reaction of 2,3-dihydrobenzofuran with a cyclopropyl halide under basic conditions to form the cyclopropyl derivative. This intermediate is then subjected to reductive amination using a suitable amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for (2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)methanamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, primary amines, secondary amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced derivatives of the original compound .
Scientific Research Applications
(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of (2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on structure; †Discontinued status may limit public CAS data.
Key Structural and Functional Differences
Core Heterocycles: The target compound features a dihydrobenzofuran system, which provides partial aromaticity and oxygen heteroatom inclusion. Cyclopropane rings are common across these compounds, but their connectivity varies. For example, the triazole-containing analog (EN300-650910) uses cyclopropane as a methyl substituent rather than a fused ring.
Substituent Effects :
- Electron-withdrawing groups (e.g., fluorine in EN300-200837) may increase polarity and bioavailability compared to the dihydrobenzofuran system, which is more lipophilic.
- The primary amine in the target compound is directly attached to the cyclopropane, whereas in benzodiazepine impurities (e.g., MM1106.07), the amine is part of a larger, conformationally flexible system.
Synthetic Accessibility :
- The discontinuation of the target compound () suggests synthetic challenges, possibly due to the strain of combining cyclopropane with dihydrobenzofuran. In contrast, triazole- or pyridine-containing analogs are more commonly available, reflecting optimized synthetic routes.
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